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Compound of Interest

Compound Name: THZ-P1-2

Cat. No.: B2764904

Cross-Reactivity Profiling of THZ-P1-2: A
Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of THZ-P1-2, a first-
in-class covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family,
with a rationally designed analog, Compound 30. The information presented is compiled from
publicly available research data to assist in evaluating the utility of these compounds in kinase
research and drug discovery.

Executive Summary

THZ-P1-2 is a potent, covalent inhibitor of all three PI5P4K isoforms (a, (3, and y). While
demonstrating reasonable kinome-wide selectivity, it exhibits some cross-reactivity with other
kinases, notably the lipid kinase PIKFYVE and the protein kinases ABL1, BRK, and TYK2. In
an effort to improve selectivity, a second-generation inhibitor, herein referred to as Compound
30, was developed. Kinase profiling reveals that Compound 30 retains potent inhibition of the
PI5P4K family while significantly reducing off-target activity, offering a more selective tool for
studying PI5P4K biology.

Comparative Kinase Selectivity
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The following table summarizes the available quantitative data for THZ-P1-2 and Compound 30

against their primary targets and key off-targets. The data is primarily derived from

KINOMEscan profiling and biochemical assays as reported in the literature.

Target Kinase THZ-P1-2 Compound 30 Assay Type
Primary Targets
Potent Inhibition (data ) )
PI5P4Ka IC50: 190 nM N Biochemical Assay
not specified)
~50% inhibition @ 0.7  Potent Inhibition (data ] ]
PI5SP4K[ - Biochemical Assay
uM not specified)
~75% inhibition @ 0.7  Potent Inhibition (data ) )
PI5P4Ky -~ Biochemical Assay
uM not specified)
(Data presented as %  (Data presented as %
Key Off-Targets KINOMEscan
of Control @ 1 uM) of Control @ 1 pM)
o o No Significant
PIKFYVE Significant Inhibition o KINOMEscan
Inhibition
o o No Significant
ABL1 Significant Inhibition . KINOMEscan
Inhibition
o o No Significant
BRK Significant Inhibition o KINOMEscan
Inhibition
o o No Significant
TYK2 Significant Inhibition KINOMEscan

Inhibition

Note: A lower "% of Control" value in the KINOMEscan assay indicates stronger binding of the

inhibitor to the kinase.

Kinase Selectivity Profile Visualization

The following diagram illustrates the conceptual difference in the selectivity profiles of THZ-P1-

2 and Compound 30.
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Comparative Kinase Selectivity Profile
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Caption: THZ-P1-2 vs. Compound 30 Selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Kinase Profiling

The KINOMEscan™ assay platform from DiscoveRx is a competition-based binding assay
used to determine the interaction of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to
the immobilized ligand is measured by quantitative PCR (QPCR) of a DNA tag that is fused to
the kinase. A reduction in the amount of kinase bound to the immobilized ligand indicates that

the test compound is binding to the kinase.
Workflow:

e Assay Components:
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o Kinase-tagged T7 phage
o Immobilized active-site directed ligand (on a solid support)

o Test compound (e.g., THZ-P1-2 or Compound 30)

» Binding Competition: The kinase, immobilized ligand, and test compound are incubated
together to allow for binding to reach equilibrium.

e Washing: Unbound components are washed away.

o Quantification: The amount of kinase remaining bound to the solid support is quantified by
gPCR of the DNA tag.

o Data Analysis: The results are reported as a percentage of the DMSO control (% of Control),
where a lower percentage indicates stronger binding of the test compound to the kinase.

KINOMEscan Workflow

Combine:
- Kinase-tagged Phage Incubate to Wash to Remove Quantify Bound Kinase Calculate
- Immobilized Ligand Equilibrium Unbound Components via gPCR % of Control
- Test Compound

Click to download full resolution via product page

Caption: KINOMEscan Experimental Workflow.

Adapta™ Universal Kinase Assay

The Adapta™ Universal Kinase Assay is a fluorescence resonance energy transfer (FRET)-
based immunoassay that measures kinase activity by detecting the formation of ADP.

Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-
labeled ADP tracer. In the absence of ADP, the antibody and tracer are in close proximity,
resulting in a high FRET signal. ADP produced by a kinase reaction competes with the tracer
for binding to the antibody, leading to a decrease in the FRET signal.
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Workflow:

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

Detection: A solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP
tracer, and EDTA (to stop the kinase reaction) is added.

Signal Measurement: The time-resolved FRET (TR-FRET) signal is measured.

Data Analysis: The IC50 value of the inhibitor is determined by plotting the FRET signal
against the inhibitor concentration.

PI5P4K Signaling Pathway Context

To understand the biological context of THZ-P1-2 and Compound 30, a simplified diagram of
the PI5P4K signaling pathway is provided below. These kinases play a crucial role in
phosphoinositide metabolism, which is involved in various cellular processes, including cell
growth, survival, and autophagy.

PI(5)P THZ-P1-2 / Cmpd 30

PI5P4K (a, B, Y)

PI(4,5)P2

:

Downstream Signaling
(e.g., Akt, Autophagy)
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Caption: Simplified PI5SP4K Signaling Pathway.
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 To cite this document: BenchChem. [cross-reactivity profiling of THZ-P1-2 against a panel of
kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2764904+#cross-reactivity-profiling-of-thz-p1-2-
against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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